2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylphenoxy group and a hydroxy-nitrophenylmethylidene group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,6-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 3-hydroxy-4-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Oxidation: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-oxo-4-nitrophenyl)methylidene]acetohydrazide.
Reduction: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-aminophenyl)methylidene]acetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Similar structure but lacks the hydrazide and nitrophenylmethylidene groups.
1-(2,6-dimethylphenoxy)propan-2-one: Contains a similar phenoxy group but differs in the rest of the structure.
Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Shares the dimethylphenoxy group but has a more complex structure.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-4-3-5-12(2)17(11)25-10-16(22)19-18-9-13-6-7-14(20(23)24)15(21)8-13/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChI Key |
VLDLLMKYRMJOPX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.